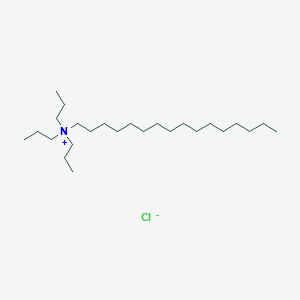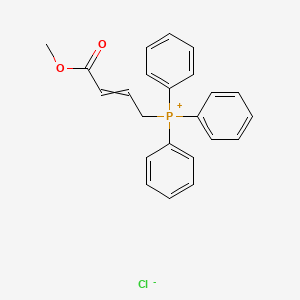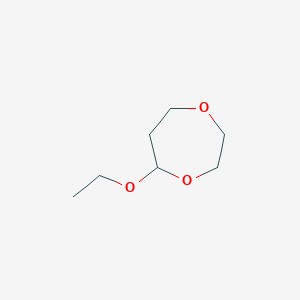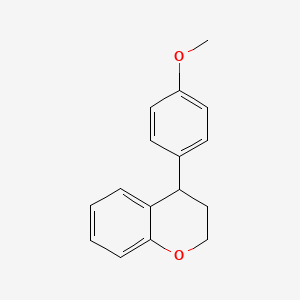![molecular formula C15H13ClO3S B14315835 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene CAS No. 110261-02-4](/img/structure/B14315835.png)
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene is an organic compound that features a benzene ring substituted with a chloro group and a sulfonyl group linked to a prop-2-en-1-yloxy moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:
Formation of the Benzene Derivative: The initial step involves the chlorination of benzene to form chlorobenzene.
Sulfonation: The chlorobenzene undergoes sulfonation to introduce the sulfonyl group.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, while the prop-2-en-1-yl group can participate in nucleophilic attacks . These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene can be compared with similar compounds such as:
- 1-Chloro-4-(2-chloropropan-2-yl)benzene
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
- 1-chloro-4-(prop-2-yn-1-yloxy)benzene
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the chloro, sulfonyl, and prop-2-en-1-yl groups in this compound makes it distinct and valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
110261-02-4 |
|---|---|
Molekularformel |
C15H13ClO3S |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C15H13ClO3S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10H,1,11H2 |
InChI-Schlüssel |
DONKEEJIPALTIF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)



![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)



![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)

